2-Iodopyridin-4-amine
Overview
Description
2-Iodopyridin-4-amine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the second position and an amino group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Biochemical Analysis
Biochemical Properties
2-Iodopyridin-4-amine exhibits a fascinating chemical structure that significantly contributes to its broad utility in various applications . The molecule consists of a pyridine ring, a basic structure in organic chemistry known for its aromaticity and electron-rich nature . This ring is substituted at the second position with an iodine atom and at the fourth position with an amine group . The presence of both electronegative iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .
Molecular Mechanism
At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and iodine atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopyridin-4-amine can be synthesized through several methods. One common approach involves the iodination of 4-aminopyridine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 2-iodopyridine is coupled with an amine group using a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst
Major Products:
Substitution Products: Various substituted pyridines.
Coupling Products: Biaryl compounds.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines
Scientific Research Applications
2-Iodopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Iodopyridin-4-amine in chemical reactions is primarily due to the presence of both an iodine atom and an amino group. The iodine atom acts as an electrophile, making the compound susceptible to nucleophilic attack, while the amino group can act as a nucleophile, participating in various substitution and coupling reactions. These dual functionalities allow the compound to engage in a wide range of chemical transformations .
Comparison with Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with a chlorine atom instead of an amino group.
4-Iodopyridine: Lacks the amino group, making it less reactive in certain types of reactions.
3-Amino-4-iodopyridine: Similar but with the amino group at the third position
Uniqueness: 2-Iodopyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its dual functionality allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-iodopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNDGPMYXVITIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628861 | |
Record name | 2-Iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-26-6 | |
Record name | 2-Iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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